

# MAP855: A Comparative Guide to Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **MAP855**, a potent and selective MEK1/2 inhibitor, against other kinases. The data presented is derived from preclinical research and is intended to provide an objective overview of **MAP855**'s performance and aid in its evaluation as a research tool and potential therapeutic agent.

# **Executive Summary**

MAP855 is an ATP-competitive inhibitor of MEK1 and MEK2, key components of the RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers, making MEK an attractive target for therapeutic intervention. A critical aspect of any kinase inhibitor's utility is its selectivity, as off-target effects can lead to toxicity and limit its therapeutic window. This guide summarizes the kinome-wide selectivity of MAP855, presenting quantitative data on its activity against a broad panel of kinases and detailing the experimental methods used for this assessment.

## **Cross-Reactivity Profile of MAP855**

To elucidate the selectivity of **MAP855**, its inhibitory activity was assessed against a panel of 239 kinases at a concentration of 1  $\mu$ M. The results demonstrate that **MAP855** is a highly selective inhibitor of MEK1.

## **Quantitative Kinase Inhibition Data**







The following table summarizes the percentage of inhibition by **MAP855** at a concentration of 1  $\mu$ M for a selection of kinases. A lower percentage indicates higher selectivity for the primary target (MEK1).



| Kinase Target                                                                                               | Percentage Inhibition at 1 μM MAP855 |
|-------------------------------------------------------------------------------------------------------------|--------------------------------------|
| MEK1                                                                                                        | 100%                                 |
| ABL1                                                                                                        | 1%                                   |
| AKT1                                                                                                        | -1%                                  |
| ALK                                                                                                         | 2%                                   |
| AURKA                                                                                                       | 0%                                   |
| BRAF                                                                                                        | 1%                                   |
| CDK2                                                                                                        | -2%                                  |
| EGFR                                                                                                        | 1%                                   |
| ERBB2                                                                                                       | 3%                                   |
| ERK2                                                                                                        | 2%                                   |
| FAK                                                                                                         | 0%                                   |
| FGFR1                                                                                                       | 2%                                   |
| JAK2                                                                                                        | 1%                                   |
| JNK1                                                                                                        | 0%                                   |
| MET                                                                                                         | 1%                                   |
| p38α                                                                                                        | -1%                                  |
| ΡΙ3Κα                                                                                                       | 0%                                   |
| SRC                                                                                                         | 2%                                   |
| VEGFR2                                                                                                      | 1%                                   |
| Data extracted from the supplementary information of Poddutoori R, et al. J Med Chem. 2022;65(5):4350-4366. |                                      |

Note: The complete list of 239 kinases can be found in the supplementary materials of the cited publication.



### **Experimental Protocols**

The following section details the methodology used to determine the kinase selectivity profile of **MAP855**.

#### **Kinase Panel Screening Assay**

The cross-reactivity of **MAP855** was determined using a radiolabeled ATP competition binding assay.

Objective: To assess the inhibitory activity of MAP855 against a broad panel of human kinases.

#### Methodology:

- Compound Preparation: MAP855 was dissolved in DMSO to a stock concentration of 10 mM and subsequently diluted to the final screening concentration of 1 μM.
- Kinase Panel: A panel of 239 purified human kinases was utilized for the screening.
- Binding Assay: The assay was performed in microtiter plates. Each well contained a specific kinase, a kinase-specific tracer, and either MAP855 or a vehicle control (DMSO). The binding of the tracer to the kinase was detected. The ability of MAP855 to displace the tracer from the kinase active site was measured.
- Data Analysis: The percentage of inhibition for each kinase was calculated by comparing the signal in the presence of MAP855 to the signal of the vehicle control.

## Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of **MAP855**'s mechanism of action and the experimental process for its evaluation, the following diagrams are provided.

#### **RAF/MEK/ERK Signaling Pathway**

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. **MAP855** targets MEK1/2 within this pathway.





Click to download full resolution via product page

Caption: The RAF/MEK/ERK signaling cascade and the point of intervention by MAP855.



**Kinase Selectivity Profiling Workflow** 

The following diagram illustrates the key steps involved in assessing the cross-reactivity of a kinase inhibitor like **MAP855**.



Click to download full resolution via product page

Caption: A simplified workflow for determining the kinase selectivity profile of MAP855.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mitogen-activated protein kinase kinase 1 | STE7 family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [MAP855: A Comparative Guide to Its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8586277#cross-reactivity-profile-of-map855-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com